7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is an organic compound with the molecular formula C12H17NO. This compound belongs to the class of benzazepines, which are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylacetonitrile with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential therapeutic effects.
Medicine: It has been investigated for its potential use in treating neurological disorders and other medical conditions.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol include other benzazepines and related structures such as:
- 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol .
Uniqueness
What sets this compound apart is its unique substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 7 and 9 may enhance its stability and interaction with specific molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H17NO |
---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
7,9-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol |
InChI |
InChI=1S/C12H17NO/c1-8-5-9(2)11-7-13-4-3-12(14)10(11)6-8/h5-6,12-14H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
IVGOVJPTOUFWFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2CNCCC(C2=C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.